![molecular formula C8H9N3 B039995 1,3-dimetil-1H-pirazolo[3,4-b]piridina CAS No. 116834-97-0](/img/structure/B39995.png)

1,3-dimetil-1H-pirazolo[3,4-b]piridina

Descripción general

Descripción

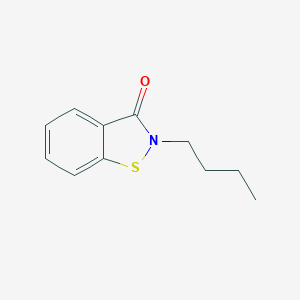

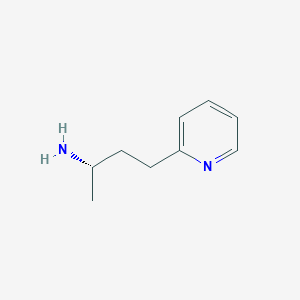

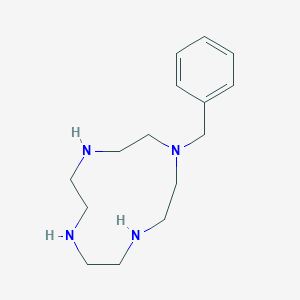

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Riociguat: Un fármaco utilizado para tratar la hipertensión pulmonar, riociguat contiene un núcleo de 1H-pirazolo[3,4-b]piridina . Los investigadores exploran derivados de este andamiaje para desarrollar nuevos agentes terapéuticos.

- Fármacos Ansiolíticos: Compuestos como el cartazolate, tracazolate y etazolate, que poseen propiedades ansiolíticas, incorporan el motivo de pirazolo[3,4-b]piridina .

- Las propiedades farmacológicas del compuesto se extienden más allá de la ansiolisis. Los investigadores investigan sus efectos sobre varios objetivos biológicos, incluyendo enzimas, receptores y canales iónicos .

- Modulación de la Vía del Óxido Nítrico (NO): Algunos derivados exhiben modulación de la vía del NO, lo que tiene implicaciones en la salud cardiovascular y la vasodilatación .

- Los investigadores exploran el uso de derivados de pirazolo[3,4-b]piridina como ligandos en química de coordinación y catálisis .

- Las estrategias sintéticas para ensamblar el sistema pirazolopiridina se han estudiado sistemáticamente .

- Los derivados de pirazolo[3,4-b]piridina exhiben propiedades fotofísicas interesantes, lo que los hace adecuados para aplicaciones de sensores .

Química Medicinal y Desarrollo de Fármacos

Actividad Biológica y Farmacología

Ciencia de Materiales y Catálisis

Síntesis Orgánica y Metodología

Propiedades Fotofísicas y Sensores

Química Computacional y Modelado Molecular

Direcciones Futuras

Mecanismo De Acción

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

It is likely that the compound has multiple effects at the molecular and cellular levels, contributing to its overall action .

Análisis Bioquímico

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

1,3-dimethylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-7-4-3-5-9-8(7)11(2)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVFFSTYBJPSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279833 | |

| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116834-97-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116834-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?

A1: The research primarily focused on the synthesis and structural characterization of novel 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. The researchers used a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques to confirm the structures of the synthesized compounds []. These techniques included: * 1H NMR: Provides information about the hydrogen atoms in the molecule.* 13C{1H} NMR: Provides information about the carbon atoms in the molecule.* DEPT: (Distortionless Enhancement by Polarization Transfer) helps differentiate between different types of carbon atoms (CH, CH2, CH3).* 1H x 1H - COSY: (Correlation Spectroscopy) reveals interactions between hydrogen atoms.* 1H x 13C - COSY: Shows interactions between hydrogen and carbon atoms.* HETCOR and COLOC: These are different types of 1H x 13C - COSY experiments that provide information about long-range couplings between hydrogen and carbon atoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)